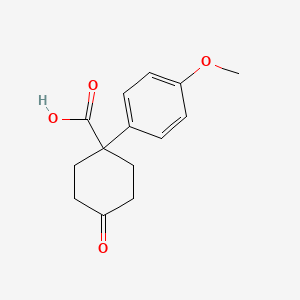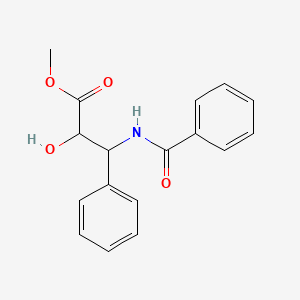
Dabigatran Etexilate Mesylate
Vue d'ensemble
Description
Le dabigatran etexilate mesylate est un inhibiteur direct de la thrombine synthétique et réversible, utilisé comme anticoagulant. Il est principalement utilisé pour prévenir les accidents vasculaires cérébraux et l'embolie systémique chez les patients atteints de fibrillation auriculaire non valvulaire, ainsi que pour traiter et prévenir la thrombose veineuse profonde et l'embolie pulmonaire . Le this compound est un promédicament qui est converti en sa forme active, le dabigatran, dans l'organisme .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du dabigatran etexilate mesylate implique plusieurs étapes. Une méthode consiste en la condensation de la 4-aminobenzamidine ou de son sel avec le chloroformiate d'hexyle pour obtenir le N-n-hexyl-4-aminobenzamidine-carbamate. Cet intermédiaire est ensuite réagi avec R1CH2COOH pour produire l'acide 2-(4-(N’-(n-hexyl formate)amidino)aniline)acétique . Une autre méthode implique l'utilisation d'un nouveau synthon, le carbonate de N-hexyl-4-nitrophényle, qui simplifie le processus et réduit les impuretés .
Méthodes de production industrielle : La production industrielle du this compound se concentre sur l'optimisation du rendement et de la pureté. Le processus implique la préparation d'intermédiaires cristallins qui sont ensuite convertis en produit final par des conditions réactionnelles contrôlées . L'utilisation d'intermédiaires cristallins garantit la constance et la qualité de la production à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions : Le dabigatran etexilate mesylate subit une hydrolyse pour se convertir en sa forme active, le dabigatran . Cette hydrolyse est facilitée par les carboxylestérases intestinales et hépatiques .
Réactifs et conditions courants : La réaction d'hydrolyse se produit généralement dans des conditions physiologiques dans l'organisme, impliquant des enzymes telles que les carboxylestérases .
Principaux produits formés : Le principal produit formé par l'hydrolyse du this compound est le dabigatran, qui agit comme un inhibiteur direct de la thrombine .
4. Applications de la recherche scientifique
Le this compound a des applications significatives dans la recherche médicale, en particulier dans le domaine de la thérapie anticoagulante. Il est utilisé pour étudier la prévention des événements thromboemboliques, tels que les accidents vasculaires cérébraux et la thrombose veineuse profonde . De plus, il a été étudié pour ses effets sur la taille des lésions athéroscléreuses, la stabilité de la plaque et la fonction endothéliale . Les effets anticoagulants prévisibles du composé en font un outil précieux dans les essais cliniques et les études pharmacologiques .
5. Mécanisme d'action
Le this compound est un promédicament qui est hydrolysé en dabigatran dans l'organisme . Le dabigatran est un inhibiteur direct de la thrombine compétitif et réversible qui empêche la conversion du fibrinogène en fibrine, inhibant ainsi la formation de caillots . En bloquant la thrombine, le dabigatran réduit le risque d'événements thromboemboliques .
Composés similaires :
- Warfarine
- Héparines
- Héparines de faible poids moléculaire
- Rivaroxaban
- Apixaban
Comparaison : Le this compound diffère des anticoagulants traditionnels comme la warfarine et les héparines à plusieurs égards. Contrairement à la warfarine, le dabigatran ne nécessite pas de surveillance sanguine régulière et présente moins d'interactions médicamenteuses et alimentaires . Comparé aux héparines, le dabigatran est administré par voie orale, ce qui le rend plus pratique pour les patients . De plus, le dabigatran a un effet anticoagulant plus prévisible que d'autres inhibiteurs directs de la thrombine tels que le rivaroxaban et l'apixaban .
Applications De Recherche Scientifique
Dabigatran etexilate mesylate has significant applications in medical research, particularly in the field of anticoagulation therapy. It is used to study the prevention of thromboembolic events, such as strokes and deep vein thrombosis . Additionally, it has been investigated for its effects on atherosclerotic lesion size, plaque stability, and endothelial function . The compound’s predictable anticoagulant effects make it a valuable tool in clinical trials and pharmacological studies .
Mécanisme D'action
Dabigatran etexilate mesylate is a prodrug that is hydrolyzed to dabigatran in the body . Dabigatran is a competitive, reversible direct thrombin inhibitor that prevents the conversion of fibrinogen to fibrin, thereby inhibiting clot formation . By blocking thrombin, dabigatran reduces the risk of thromboembolic events .
Comparaison Avec Des Composés Similaires
- Warfarin
- Heparins
- Low-molecular-weight heparins
- Rivaroxaban
- Apixaban
Comparison: Dabigatran etexilate mesylate differs from traditional anticoagulants like warfarin and heparins in several ways. Unlike warfarin, dabigatran does not require regular blood monitoring and has fewer food and drug interactions . Compared to heparins, dabigatran is orally administered, making it more convenient for patients . Additionally, dabigatran has a more predictable anticoagulant effect compared to other direct thrombin inhibitors like rivaroxaban and apixaban .
Propriétés
IUPAC Name |
ethyl 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H41N7O5.CH4O3S/c1-4-6-7-10-21-46-34(44)39-32(35)24-12-15-26(16-13-24)37-23-30-38-27-22-25(14-17-28(27)40(30)3)33(43)41(20-18-31(42)45-5-2)29-11-8-9-19-36-29;1-5(2,3)4/h8-9,11-17,19,22,37H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,39,44);1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETBXHPXHHOLOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4.CS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H45N7O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
723.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872728-81-9 | |
| Record name | Dabigatran etexilate mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=872728-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dabigatran etexilate mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872728819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-(2-(((4-(N-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DABIGATRAN ETEXILATE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC7NUW5IIT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
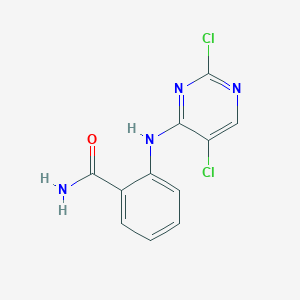
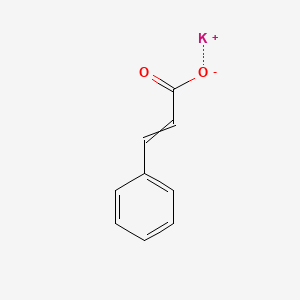



![(4-Methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methanol](/img/structure/B8817134.png)
![Bicyclo[3.1.0]hexan-2-ol](/img/structure/B8817142.png)
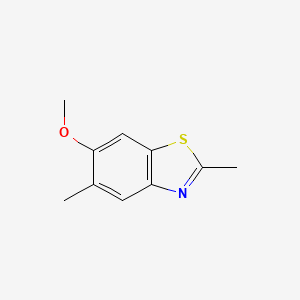

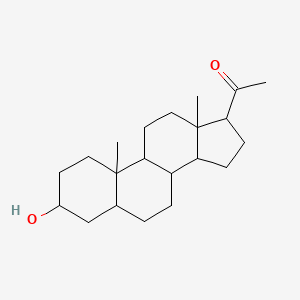

![8-Chloro-3-cyclobutyl-1-iodoimidazo[1,5-a]pyrazine](/img/structure/B8817168.png)
